N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide
Description
N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyanocyclopropyl group, a fluorophenoxy group, and a benzenesulfonamide moiety, which contribute to its distinct chemical behavior and reactivity.
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c17-12-2-1-3-14(10-12)22-13-4-6-15(7-5-13)23(20,21)19-16(11-18)8-9-16/h1-7,10,19H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBVCKQPENGNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanocyclopropyl intermediate: This step involves the reaction of a suitable cyclopropane derivative with cyanogen bromide under basic conditions to introduce the cyano group.
Synthesis of the fluorophenoxy intermediate: This step involves the nucleophilic substitution reaction of a fluorobenzene derivative with a phenol derivative to form the fluorophenoxy group.
Coupling of intermediates: The final step involves the coupling of the cyanocyclopropyl intermediate with the fluorophenoxy intermediate in the presence of a sulfonyl chloride derivative to form the desired benzenesulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy and benzenesulfonamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonyl chlorides, while reduction may produce primary amines or other reduced derivatives.
Scientific Research Applications
N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopropyl)-4-(4-fluorophenoxy)benzenesulfonamide: Similar structure but with a different position of the fluorine atom.
N-(1-cyanocyclopropyl)-4-(3-chlorophenoxy)benzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
N-(1-cyanocyclopropyl)-4-(3-methylphenoxy)benzenesulfonamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the cyanocyclopropyl group also adds to its distinctiveness, providing unique steric and electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
